molecular formula C10H12N2O2 B12316261 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B12316261
M. Wt: 192.21 g/mol
InChI Key: QEGACKZTEAJPSB-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid (CAS 1499707-82-2) is a pyrimidine-based building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 12 N 2 O 2 with a molecular weight of 192.21 g/mol . The compound features a cyclobutyl substituent, a ring system that is increasingly utilized to fine-tune the properties of small-molecule drug candidates . Incorporating a cyclobutyl ring can impart favorable characteristics such as conformational restriction, improved metabolic stability, and the ability to fill hydrophobic pockets in target enzymes, making it a valuable isostere for aromatic rings . This carboxylic acid serves as a key synthetic intermediate for the development of pharmacologically active compounds. Its structure is particularly relevant in the design of inhibitors for various therapeutic targets, including those in oncology. Researchers can functionalize the carboxylic acid group to form amide, ester, or other derivatives, while the pyrimidine core acts as a privileged scaffold capable of engaging in key hydrogen-bonding interactions with biological targets. The product is intended for research and development purposes only. It is strictly for laboratory use and is not certified or intended for human or veterinary diagnostic or therapeutic applications. All information provided is for research reference.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-8(10(13)14)5-11-9(12-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

QEGACKZTEAJPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Features
2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid 1870511-11-7 2: Cyclobutylmethyl, 4: Methyl C₁₁H₁₄N₂O₂ 206.24 Extended alkyl chain at position 2
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid 127958-08-1 2: Methyl, 4: Isopropyl C₉H₁₂N₂O₂ ~180.20 (calc.) Branched substituent at position 4
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid 1250501-10-0 2: (Methylthio)methyl, 4: Cyclopropyl C₁₀H₁₂N₂O₂S ~224.28 (calc.) Sulfur-containing substituent
2-Aminopyrimidine-5-carboxylic acid 3167-50-8 2: Amino C₅H₅N₃O₂ 139.11 Polar amino group enhancing solubility

Key Observations:

Position 2 Modifications: The cyclobutyl group in the target compound introduces steric hindrance and ring strain compared to the cyclobutylmethyl group in ’s compound. This difference may reduce conformational flexibility but enhance binding specificity in target proteins.

Position 4 Modifications :

  • The methyl group in the target compound offers minimal steric bulk compared to isopropyl (CAS 127958-08-1), which may influence interactions with hydrophobic binding pockets.

Functional Group Implications :

  • The carboxylic acid at position 5 enables hydrogen bonding and salt bridge formation, critical for biological activity. Analogs with ester or amide groups (e.g., CAS 4774-35-0 in ) exhibit altered acidity and metabolic stability.

Physicochemical and Reactivity Profiles

  • Molecular Weight: The target compound’s molecular weight is likely ~206.24 g/mol (inferred from ’s analog with a similar structure). Smaller derivatives like 2-aminopyrimidine-5-carboxylic acid (139.11 g/mol) may exhibit better bioavailability.
  • Reactivity : The strained cyclobutyl ring may increase susceptibility to ring-opening reactions under acidic conditions, whereas sulfur-containing analogs (e.g., CAS 1250501-10-0) could participate in redox chemistry.

Biological Activity

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclobutyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid functional group at the 5-position of the pyrimidine ring. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : Approximately 206.24 g/mol

The unique structure of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid allows it to interact with various biological targets, influencing multiple physiological pathways.

The mechanism of action for 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, which can lead to various physiological effects. For instance, it has been noted to influence pathways related to metabolic processes and may exhibit enzyme inhibition characteristics similar to other pyrimidine derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Evidence suggests that this compound may inhibit tumor growth in various cancer models. Its structural similarities to known anticancer agents position it as a potential therapeutic candidate .
  • Neuroprotective Effects : Some studies have indicated that pyrimidine derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid in comparison to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acidC10_{10}H12_{12}N2_2O2_2Cyclobutyl group enhances reactivityAntimicrobial, anticancer
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acidC9_{9}H10_{10}N2_2O2_2Cyclopropyl group; different steric effectsLimited data on biological activity
2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acidC11_{11}H14_{14}N2_2O2_2Ethyl group alters reactivityPotentially lower efficacy than target

The unique arrangement of functional groups in 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid contributes to its distinct biological activity profile compared to these similar compounds.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer potential of various pyrimidine derivatives, including 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid. The compound demonstrated significant cytotoxicity against ovarian carcinoma cell lines with an IC50 value comparable to established anticancer agents .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of pyrimidine derivatives. The study highlighted that compounds like 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

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